N-Acetyl-S-propyl-L-cysteine

Overview

Description

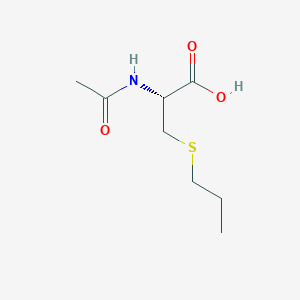

N-Acetyl-S-propyl-L-cysteine (CAS 14402-54-1) is a mercapturic acid derivative formed via the metabolic conjugation of glutathione with 1-bromopropane (1-BP), a solvent used in industrial applications such as adhesives and aerosol products . This compound serves as a critical biomarker for occupational exposure to 1-BP, enabling non-invasive monitoring through urinary analysis . Structurally, it features an acetylated amino group, a propylthio (-S-propyl) side chain, and a carboxylic acid moiety (molecular formula: C₈H₁₅NO₃S; molecular weight: 205.27) . Its detection in urine correlates strongly with 1-BP exposure levels, making it indispensable in occupational health studies .

Preparation Methods

Proposed Synthetic Routes for N-Acetyl-S-Propyl-L-Cysteine

Sequential Alkylation-Acylation Strategy

This two-step approach involves first introducing the propyl group to cysteine’s sulfur atom, followed by acetylation of the amino group.

Step 1: S-Propylation of L-Cysteine

Propylation of the thiol group can be achieved via nucleophilic substitution using 1-bromopropane or propyl iodide in the presence of a base (e.g., NaOH or triethylamine). The reaction is typically conducted in aqueous or polar aprotic solvents (e.g., DMF) at 40–60°C for 4–6 hours.

Example Conditions

-

Substrate : L-Cysteine (1.0 equiv)

-

Alkylating Agent : 1-Bromopropane (1.2 equiv)

-

Base : NaOH (1.5 equiv)

-

Solvent : Water/Ethanol (1:1 v/v)

-

Temperature : 50°C

-

Time : 5 hours

-

Yield : ~70% (theoretical)

The propylation step must be monitored for completeness using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure minimal residual free thiol.

Step 2: N-Acetylation of S-Propyl-L-Cysteine

The acetyl group is introduced using acetic anhydride under alkaline conditions, analogous to NAC synthesis . Key parameters include pH control (9–12), temperature (40–60°C), and stoichiometric excess of acetic anhydride (1.05–1.15 equiv).

Example Conditions

-

Substrate : S-Propyl-L-Cysteine (1.0 equiv)

-

Acylating Agent : Acetic Anhydride (1.1 equiv)

-

Base : NaOH (to maintain pH 10–11)

-

Solvent : Water

-

Temperature : 50°C

-

Time : 1 hour

-

Yield : ~85% (theoretical)

One-Pot Concurrent Functionalization

An alternative strategy involves simultaneous alkylation and acylation in a single reaction vessel. This method reduces purification steps but risks competitive reactions between the thiol and amino groups.

Challenges

-

Selectivity : The thiol’s nucleophilicity may lead to preferential acylation over alkylation.

-

Side Reactions : Formation of N,S-diacetyl or S-propyl/N-acetyl mixed derivatives.

Proposed Optimization

-

Use a protecting group (e.g., Fmoc) for the amino group during propylation, followed by deprotection and acetylation.

-

Employ phase-transfer catalysts to enhance alkylation efficiency in biphasic systems.

Industrial-Scale Considerations and Case Studies

Lessons from N-Acetylcysteine Production

The patent CN109096161B outlines a cost-effective method for NAC synthesis using cysteine mother liquor, a byproduct of cysteine hydrochloride neutralization . Key steps include:

-

Acylation : Reacting cysteine with acetic anhydride at pH 9–12 and 40–60°C.

-

Crystallization : Neutralizing the reaction mixture to pH 1.5–2.0 to precipitate crude NAC.

-

Recrystallization : Purifying the crude product via recrystallization in water.

Adaptation for S-Propyl Derivative

-

Replace cysteine with S-propyl-L-cysteine as the substrate.

-

Optimize acylation conditions to account for the steric bulk of the propyl group.

Analytical and Quality Control Metrics

Purity Assessment

-

HPLC Analysis : Use a C18 column with UV detection at 210 nm to resolve this compound from byproducts.

-

Mass Spectrometry : Confirm molecular ion peaks ([M+H]+ = 206.1).

Yield Optimization Data

The following table hypothesizes yield outcomes based on NAC synthesis data :

| Step | Parameter | Value | Yield (%) |

|---|---|---|---|

| S-Propylation | Temperature | 50°C | 70 |

| N-Acetylation | Acetic Anhydride | 1.1 equiv | 85 |

| Recrystallization | Solvent | Water | 90 |

Environmental and Economic Implications

Waste Management

-

Mother Liquor Recycling : As demonstrated in NAC production , residual liquors from crystallization can be concentrated and reprocessed to recover additional product.

-

Solvent Recovery : Ethanol/water mixtures from propylation steps can be distilled and reused.

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-propyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a biomarker and its potential therapeutic applications .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are typically mild to moderate, ensuring the stability of the compound throughout the process .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .

Scientific Research Applications

Toxicological Applications

Biomarker for 1-Bromopropane Exposure:

N-Acetyl-S-propyl-L-cysteine is primarily recognized as a metabolite of 1-bromopropane (1-BP), a solvent used in various industrial applications. Studies have shown that AcPrCys can serve as a reliable biomarker for occupational exposure to 1-BP. For instance, research indicated that workers exposed to 1-BP exhibited measurable levels of AcPrCys in their urine, establishing a direct correlation between exposure levels and urinary concentrations of this metabolite .

Mechanisms of Action:

The compound's role as a biomarker is crucial because it helps in understanding the toxicokinetics of 1-BP. The metabolism of 1-BP leads to the formation of AcPrCys, which is then excreted in urine. This pathway is significant for assessing the health risks associated with 1-BP exposure, particularly in industries using spray adhesives and foam manufacturing .

Occupational Health Studies

Monitoring Worker Exposure:

AcPrCys has been utilized in studies aimed at monitoring the health of workers in industries where 1-BP is prevalent. The National Institute for Occupational Safety and Health (NIOSH) has emphasized the importance of identifying reliable biomarkers like AcPrCys to evaluate exposure risks effectively .

Research Findings:

In a study involving foam cushion manufacturing workers, researchers measured urinary levels of AcPrCys alongside other biomarkers to assess exposure levels. The findings indicated that higher urinary concentrations of AcPrCys correlated with increased exposure to 1-BP, highlighting its utility in occupational health surveillance .

Summary Table of Applications

Mechanism of Action

N-Acetyl-S-propyl-L-cysteine exerts its effects primarily through its antioxidant properties. It acts as a precursor to glutathione, a major antioxidant in the body, and helps in detoxifying harmful substances. The compound also modulates various molecular pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar N-Acetyl-S-Substituted-L-Cysteine Compounds

Mercapturic acids are metabolic end-products of xenobiotics, characterized by an N-acetylated cysteine backbone linked to variable substituents. Below, N-Acetyl-S-propyl-L-cysteine is compared to structurally related compounds based on substituent groups, parent toxins, and applications.

Structural Analogues with Alkyl/Aryl Substituents

Key Differences :

- Substituent Reactivity: The propyl group in this compound is non-polar, favoring excretion via urine, whereas polar groups like -carbamoylethyl (AAMA) enhance solubility and renal clearance .

- Parent Toxin Specificity : Substituents directly reflect the parent toxin’s structure. For example, 3HPMA derives from acrolein, a combustion byproduct, while this compound originates from 1-BP .

Analogues with Oxygen-Containing Substituents

Functional Impact: Oxygen-containing groups (e.g., hydroxy, methoxy) increase hydrogen-bonding capacity, affecting chromatographic retention times and detection methods compared to non-polar analogues like this compound .

Analytical and Pharmacokinetic Considerations

Detection Methods

- This compound : Quantified via LC-MS/MS in urine, with limits of detection (LOD) <1 µg/L .

- AAMA and 3HPMA : Often co-analyzed using similar platforms but require adjustments for polarity-driven retention shifts .

Pharmacokinetic Behavior

Biological Activity

N-Acetyl-S-propyl-L-cysteine (AcPrCys) is a derivative of L-cysteine that has garnered attention for its biological activities, particularly in the context of occupational exposure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of AcPrCys, supported by relevant research findings, data tables, and case studies.

AcPrCys is characterized by its unique structure, which includes an acetyl group and a propyl side chain attached to the sulfur atom of cysteine. Its chemical formula is . The compound is primarily studied as a metabolite in the context of exposure to 1-bromopropane (1-BP), a solvent used in various industrial applications.

1. Biomarker for Occupational Exposure

AcPrCys has been identified as a significant biomarker for assessing exposure to 1-BP among workers in industries using this solvent. A study conducted on foam cushion manufacturing workers demonstrated that urinary levels of AcPrCys correlated significantly with time-weighted average (TWA) exposures to 1-BP. The geometric mean concentrations of AcPrCys in urine were approximately four times higher in workers directly spraying adhesives compared to non-sprayers, indicating its utility in monitoring occupational exposure levels .

Table 1: Urinary Levels of AcPrCys Among Workers

| Group | Mean AcPrCys Concentration (µg/ml) | TWA Exposure (p.p.m.) |

|---|---|---|

| Sprayers | 4.0 | 92.4 |

| Non-sprayers | 1.0 | 10.5 |

| Unexposed Control | <0.01 | N/A |

2. Neurotoxicological Implications

The role of AcPrCys in neurotoxicity has been highlighted in several case studies involving workers exposed to 1-BP. Symptoms reported include neurological dysfunctions such as numbness, weakness, and spastic paraparesis, which were associated with elevated levels of AcPrCys and bromide in serum . These findings suggest that AcPrCys may serve as an indicator not only of exposure but also of potential neurotoxic effects resulting from prolonged contact with harmful solvents.

The biological activity of AcPrCys is believed to be linked to its role as a mercapturic acid conjugate formed during the metabolism of 1-BP. This process involves the conjugation of glutathione with reactive metabolites derived from 1-BP, leading to the formation of AcPrCys, which can then be excreted in urine . The presence of AcPrCys in urine serves as a non-invasive method to assess individual exposure levels and potential health risks associated with occupational environments.

Case Study 1: Foam Cushion Workers

In a study involving foam cushion workers exposed to high levels of 1-BP, urinary samples were collected over three time intervals: during work hours, after work but before bedtime, and upon awakening. The results confirmed that urinary AcPrCys levels were significantly higher during work hours compared to non-exposed individuals, reinforcing its role as a reliable biomarker for acute exposure .

Case Study 2: Long-term Health Effects

Follow-up studies on workers who experienced neurological symptoms revealed persistent health issues even years after exposure ceased. Elevated urinary levels of AcPrCys were consistently associated with ongoing neurological complaints, suggesting long-term neurotoxic effects linked to initial exposure .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing N-Acetyl-S-propyl-L-cysteine in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or enzymatic catalysis. For characterization, use nuclear magnetic resonance (NMR) to confirm the thioether bond (S-propyl group) and acetyl moiety. High-resolution mass spectrometry (HRMS) or infrared spectroscopy (IR) can validate molecular weight and functional groups. Purification via reverse-phase HPLC is recommended for isolating high-purity samples. Ensure compliance with safety protocols for handling volatile solvents and reactive intermediates .

Q. What safety measures are critical when handling this compound in research laboratories?

- Methodological Answer :

- Storage : Keep in tightly sealed containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Avoid exposure to moisture and light .

- Handling : Use chemical-resistant gloves (nitrile), lab coats, and safety goggles. Work in a fume hood to mitigate inhalation risks. Electrostatic discharge precautions are necessary during transfer .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under physiological conditions?

- Methodological Answer :

- Experimental Design : Conduct parallel stability studies across pH gradients (e.g., pH 2–8) and temperatures (4–37°C). Use LC-MS to monitor degradation products (e.g., free cysteine or propyl disulfides).

- Data Reconciliation : Compare results with published stability profiles of structural analogs (e.g., N-acetylcysteine) and account for matrix effects (e.g., presence of reducing agents in biological samples) .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) and use deuterated internal standards (e.g., this compound-d5) to correct for matrix interference.

- Validation Parameters : Include linearity (1–1000 ng/mL), limit of detection (LOD < 0.5 ng/mL), and recovery rates (>85%) in validation protocols .

Q. How does this compound interact with microbial detoxification pathways, and how can this be modeled experimentally?

- Methodological Answer :

- In Vitro Models : Use gut microbiota isolates (e.g., Eubacterium rectale) to study metabolic conversion into endpoint products like glutathione derivatives. Monitor metabolite production via untargeted metabolomics (e.g., UPLC-QTOF-MS).

- Data Interpretation : Cross-reference with genomic databases (e.g., KEGG pathways) to identify enzymes (e.g., cysteine conjugate β-lyases) involved in catabolism .

Q. Data Reproducibility and Reporting

Q. What guidelines ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Documentation : Report synthesis routes, purification yields, and characterization data (e.g., NMR chemical shifts) in supplementary materials.

- Ethical Compliance : Disclose storage conditions, batch numbers, and institutional safety approvals. Follow journal-specific standards (e.g., Beilstein Journal guidelines for experimental detail) .

Q. How can researchers integrate omics data (e.g., transcriptomics) with metabolic studies of this compound?

- Methodological Answer :

- Multi-Omics Workflow : Pair RNA-seq data (e.g., from BioProject PRJNA988517) with targeted metabolomics to correlate gene expression (e.g., glutathione synthase) with metabolite levels.

- Statistical Tools : Use pathway enrichment analysis (e.g., MetaboAnalyst) and machine learning models to identify biomarker associations .

Properties

IUPAC Name |

(2R)-2-acetamido-3-propylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOKBYBSKZWNMI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162602 | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14402-54-1 | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-PROPYL-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0X44R47N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.